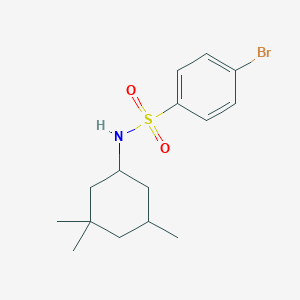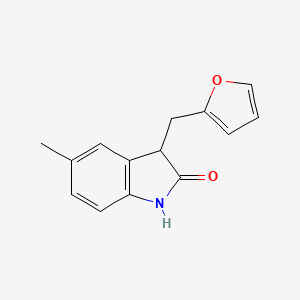
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide, also known as Br-THC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the CB1 receptor, which is a target for many drugs used to treat a variety of medical conditions. In
Mécanisme D'action
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide acts as a selective antagonist of the CB1 receptor, which is a target for many drugs used to treat a variety of medical conditions. The CB1 receptor is a G protein-coupled receptor that is primarily located in the brain, but is also found in other tissues throughout the body. When activated by endogenous cannabinoids or exogenous ligands, the CB1 receptor modulates neurotransmitter release, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. It has also been shown to decrease drug-seeking behavior in animal models of addiction. 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide has been shown to have anxiolytic effects in animal models of anxiety disorders. Additionally, 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor antagonism without the confounding effects of other receptor systems. Additionally, 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of using 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many future directions for the study of 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide. One area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the study of the effects of CB1 receptor antagonism in different disease models. Additionally, the potential therapeutic applications of 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide in the treatment of cancer and other medical conditions should be further explored.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide involves the reaction of 4-bromo-1,2-diaminobenzene with 3,3,5-trimethylcyclohexylamine and benzenesulfonyl chloride. The reaction is carried out in a suitable solvent under controlled conditions, and the resulting product is purified by recrystallization. This method has been optimized to produce high yields of pure 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide, which is necessary for its use in scientific research.
Applications De Recherche Scientifique
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It is a selective antagonist of the CB1 receptor, which is a target for many drugs used to treat a variety of medical conditions. 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide has been shown to have potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2S/c1-11-8-13(10-15(2,3)9-11)17-20(18,19)14-6-4-12(16)5-7-14/h4-7,11,13,17H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNCEBUZVXCWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B6073831.png)
![1-[1-(3,4-difluorobenzoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6073836.png)
![[5-({[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B6073840.png)



![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6073869.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6073874.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6073888.png)
![5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6073894.png)
![7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073898.png)

![N-(3-fluorophenyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6073917.png)
methylene]malononitrile](/img/structure/B6073923.png)